molecular formula C12H15NO2 B8615597 3-(2,6-Dimethylanilino)oxolan-2-one CAS No. 58810-61-0

3-(2,6-Dimethylanilino)oxolan-2-one

Cat. No.: B8615597
CAS No.: 58810-61-0
M. Wt: 205.25 g/mol
InChI Key: QNCHSVFDXFQFLD-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylanilino)oxolan-2-one is a heterocyclic compound featuring an oxolan-2-one (γ-lactone) backbone substituted at the 3-position with a 2,6-dimethylanilino group. For instance, N-[3-(2,6-Dimethylanilino)-1-methylbut-2-enylidene]-2,6-dimethylanilinium chloride (a protonated β-diketimine salt) adopts a W-shaped conformation stabilized by intramolecular N–H⋯Cl hydrogen bonds and π–π interactions between aromatic rings . This suggests that this compound may exhibit similar conformational flexibility and supramolecular stabilization mechanisms, depending on substituent effects and protonation states.

Comparison with Similar Compounds

Structural and Conformational Comparisons

β-Diketimine Derivatives

The title compound shares structural motifs with β-diketimines, which are known for their U-shaped or W-shaped conformations. Key comparisons include:

Compound Substituents Conformation Key Interactions Benzene Separation (Å)
3-(2,6-Dimethylanilino)oxolan-2-one 2,6-dimethylphenyl Likely W-shaped* Potential N–H⋯O (lactone) H-bonds N/A (predicted ~4.3)
Phenyl-substituted β-diketimine Phenyl W-shaped Weak π–π interactions 5.480
Mesityl-substituted β-diketimine Mesityl (2,4,6-trimethylphenyl) W-shaped Strong steric hindrance 4.348–4.881

*Inferred from protonated analogs in . The 2,6-dimethylphenyl group balances steric bulk and π–π stacking efficiency, enabling closer aromatic ring separation (~4.298 Å in related salts) compared to phenyl or mesityl derivatives.

Oxolan-2-one Derivatives

Comparisons with other oxolan-2-one analogs reveal substituent-driven differences in molecular weight, polarity, and hydrogen-bonding capacity:

Compound Substituent Molecular Formula Molecular Weight Key Functional Groups
This compound 2,6-dimethylanilino C₁₃H₁₅NO₂ 217.26 Lactone, aromatic amine
3-[(2-Hydroxyphenyl)methyl]amino}oxolan-2-one 2-hydroxyphenylmethyl C₁₁H₁₃NO₃ 207.23 Lactone, phenolic –OH
3-(Cyclohexylamino)oxolan-2-one Cyclohexyl C₁₀H₁₇NO₂ 183.25 Lactone, aliphatic amine
  • Polarity and Solubility : The 2-hydroxyphenyl derivative () exhibits higher polarity due to the –OH group, enhancing water solubility compared to the hydrophobic cyclohexyl analog () .
  • Hydrogen Bonding: The title compound’s 2,6-dimethylanilino group lacks strong H-bond donors (unlike the –OH in ), but its aromatic amine may participate in weaker N–H⋯O interactions with the lactone oxygen.

Crystallographic and Supramolecular Behavior

  • Conformational Stability : Protonated β-diketimines (e.g., the chloride salt in ) adopt W-shaped conformations stabilized by intra-ionic N–H⋯Cl bonds. Neutral analogs (like the title compound) may favor U-shaped conformations unless protonated or engaged in intermolecular H-bonding.
  • Steric Effects : The 2,6-dimethyl substituents reduce steric hindrance compared to mesityl groups, allowing tighter π–π stacking (4.298 Å vs. 4.881 Å in mesityl derivatives) .

Properties

CAS No.

58810-61-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(2,6-dimethylanilino)oxolan-2-one

InChI

InChI=1S/C12H15NO2/c1-8-4-3-5-9(2)11(8)13-10-6-7-15-12(10)14/h3-5,10,13H,6-7H2,1-2H3

InChI Key

QNCHSVFDXFQFLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2CCOC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A process for making N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine which comprises reacting 3-halotetrahydro-2-oxofuran, wherein the halo group is bromo or chloro, with 2,6-dimethylbenzeneamine in the presence of water and a base at a temperature between 80° and 160° C. to form N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine, and wherein the base is gradually added to the reaction zone so as to maintain the pH below about 7.5.
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